molecular formula C28H33N3O3S B229408 N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide

N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide

Cat. No. B229408
M. Wt: 491.6 g/mol
InChI Key: RMJWXOJJPWSIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide, commonly known as BPPA, is a chemical compound with potential applications in the field of medicinal chemistry. BPPA is a sulfonamide-based compound that has been synthesized through a number of methods, and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BPPA is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in inflammatory pathways. Specifically, BPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, BPPA has been found to exhibit a range of other biochemical and physiological effects. For example, BPPA has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, BPPA has been found to have analgesic effects in animal models, indicating that it may have potential as a pain reliever.

Advantages and Limitations for Lab Experiments

One advantage of BPPA as a research tool is that it has been synthesized through a number of methods, allowing researchers to choose the most appropriate method for their specific needs. Additionally, BPPA has been found to exhibit a range of effects, making it a versatile compound for use in a variety of experimental settings. However, one limitation of BPPA is that its mechanism of action is not fully understood, making it difficult to interpret some of the results of studies using this compound.

Future Directions

There are several potential future directions for research on BPPA. For example, further studies could investigate the potential of BPPA as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, researchers could investigate the potential of BPPA as an anticancer agent, particularly in combination with other chemotherapeutic agents. Finally, studies could be conducted to better understand the mechanism of action of BPPA, which could help to inform the development of more effective therapeutic agents.

Synthesis Methods

BPPA has been synthesized through a number of methods, including the reaction of 4-chloro-2-nitroaniline with piperidine, followed by reduction of the nitro group and subsequent reaction with benzyl 2-phenylethylamine. The resulting compound is then reacted with p-toluenesulfonyl chloride to yield BPPA.

Scientific Research Applications

BPPA has been the subject of several scientific studies, with researchers investigating its potential as a therapeutic agent. One study found that BPPA exhibited potent anti-inflammatory activity in vitro, suggesting that it may have potential as a treatment for inflammatory diseases.

properties

Molecular Formula

C28H33N3O3S

Molecular Weight

491.6 g/mol

IUPAC Name

N-[4-[4-[benzyl(2-phenylethyl)amino]piperidin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C28H33N3O3S/c1-23(32)29-26-12-14-28(15-13-26)35(33,34)31-20-17-27(18-21-31)30(22-25-10-6-3-7-11-25)19-16-24-8-4-2-5-9-24/h2-15,27H,16-22H2,1H3,(H,29,32)

InChI Key

RMJWXOJJPWSIQL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N(CCC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N(CCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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